molecular formula C14H7Cl2N3O3S B2665726 2,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 312747-20-9

2,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2665726
CAS RN: 312747-20-9
M. Wt: 368.19
InChI Key: FEMYNUPAUPEOIP-UHFFFAOYSA-N
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Description

“2,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide” is a compound that contains a benzothiazole ring, which is a type of heterocyclic compound . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . This provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . A similar reaction of o-phenylenediamines provided 2-unsubstituted benzimidazoles without K2S .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by a five-membered heterocyclic compound, which contains sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles . A straightforward synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system is operationally simple, proceeds without catalysts, tolerates a wide range of functionalities, and provides desired products in good to excellent yields .

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzothiazole derivatives is largely dependent on their biological activities. For instance, they exhibit antimicrobial activities against various bacteria and fungi . The substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .

Future Directions

The future directions for “2,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . The design and structure-activity relationship of bioactive molecules could be a focus for researchers .

properties

IUPAC Name

2,4-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2N3O3S/c15-7-1-3-9(10(16)5-7)13(20)18-14-17-11-4-2-8(19(21)22)6-12(11)23-14/h1-6H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMYNUPAUPEOIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

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